Trequinsin hydrochloride
Overview
Description
Trequinsin hydrochloride is a phosphodiesterase inhibitor . It has been shown to improve sperm motility in vitro . It is an extremely potent inhibitor of the aggregation of human platelets induced in vitro by ADP, collagen, thrombin, and epinephrine .
Molecular Structure Analysis
The molecular formula of Trequinsin hydrochloride is C24H28ClN3O3 . Its exact mass is 441.18 and its molecular weight is 441.960 . The elemental analysis shows that it contains Carbon (65.22%), Hydrogen (6.39%), Chlorine (8.02%), Nitrogen (9.51%), and Oxygen (10.86%) .Chemical Reactions Analysis
Trequinsin hydrochloride was found to be an efficacious agonist of intracellular calcium . It significantly increased cell hyperactivation and penetration into viscous medium in all donor sperm samples . Trequinsin-induced intracellular calcium responses were cross-desensitised consistently by PGE1 but not progesterone .Physical And Chemical Properties Analysis
Trequinsin hydrochloride is an extremely potent and cell-permeable inhibitor of cGMP-inhibited phosphodiesterase . It potentiates adenosine-stimulated cAMP accumulation .Scientific Research Applications
Pharmacology and Inhibitory Effects
Trequinsin hydrochloride, primarily known as a phosphodiesterase 3 inhibitor, has been studied for its pharmacological properties and inhibitory effects in various contexts. For example, Boswell-Smith et al. (2006) investigated novel trequinsin-like phosphodiesterase 3/4 inhibitors in vitro and in vivo assays. Their findings demonstrated significant inhibitory effects on guinea pig tracheal preparations and human monocytes, highlighting potential bronchoprotective and anti-inflammatory activities (Boswell-Smith et al., 2006).
Influence on Nociception
Another study by Torres-López and Granados-Soto (2005) explored the role of phosphodiesterase 3 in nociception, specifically how trequinsin hydrochloride enhanced formalin-evoked flinching in a test of inflammatory pain. Their research suggested a physiologic role for peripheral phosphodiesterase 3 in controlling cyclic AMP levels and thus impacting nociceptor threshold (Torres-López & Granados-Soto, 2005).
Effects on Internal Anal Sphincter
In a different application, Jones et al. (2002) focused on the effects of phosphodiesterase inhibitors, including trequinsin, on the internal anal sphincter. They found that trequinsin caused a dose-dependent reduction in the tone of the internal anal sphincter, which could have implications for treating conditions like anal fissure (Jones, Brading, & Mortensen, 2002).
Impact on Oocyte Maturation
In the field of reproductive biology, Bilodeau-Goeseels (2003) examined the effects of phosphodiesterase inhibitors on bovine oocyte nuclear maturation. They observed that trequinsin significantly increased the percentage of oocytes remaining at the germinal vesicle stage, hinting at its potential application in controlling oocyte maturation (Bilodeau-Goeseels, 2003).
Safety And Hazards
properties
IUPAC Name |
9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-13H,7-8H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZZBVPTHVXFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79855-88-2 (Parent) | |
Record name | Trequinsin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045806 | |
Record name | Trequinsin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trequinsin hydrochloride | |
CAS RN |
78416-81-6 | |
Record name | 4H-Pyrimido[6,1-a]isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78416-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trequinsin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trequinsin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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